4'-Acetyl-4-fluoro-3-methylbiphenyl
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Description
4'-Acetyl-4-fluoro-3-methylbiphenyl (4AF3MBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of biphenyl and has a wide range of properties that make it useful in a variety of contexts.
Scientific Research Applications
Synthesis and Characterization
4'-Acetyl-4-fluoro-3-methylbiphenyl has been utilized in the synthesis and characterization of novel derivatives. For example, novel derivatives of 1, 3, 4-oxadiazole compounds were synthesized using 4'-fluoro-3-methylbiphenyl-4-carbohydrazide. These compounds demonstrated significant antiproliferative activity, particularly on Caco-2 cell lines (Adimule et al., 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of 4'-Acetyl-4-fluoro-3-methylbiphenyl have been explored. A notable example is GSK962040, a novel small molecule motilin receptor agonist, which showed promising pharmacokinetic profiles and effectiveness in models of gastrointestinal transit (Westaway et al., 2009).
Organometallic Chemistry
This compound has been involved in studies related to organometallic chemistry. For instance, oxorhenium(V) complexes involving derivatives were synthesized and studied for their reactivity with CO, offering insights into migratory insertion mechanisms (Robbins et al., 2015).
Catalysis and Synthesis
In the field of catalysis and synthetic chemistry, derivatives of 4'-Acetyl-4-fluoro-3-methylbiphenyl have been used in benzylic C-H fluorination over supported silver catalysts, contributing to the efficient synthesis of fluoromethylarenes (Kita et al., 2019).
Biochemical Applications
The compound has found applications in biochemical studies. For instance, fluorophores based on the trimethyl lock strategy utilized this compound for the development of blue and red dyes, which are crucial in modern biochemical and biological research (Lavis et al., 2006).
properties
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-9-14(7-8-15(10)16)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGDJOCKBQQNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716818 |
Source
|
Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Acetyl-4-fluoro-3-methylbiphenyl | |
CAS RN |
1179715-02-6 |
Source
|
Record name | 1-(4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20716818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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